molecular formula C19H11N3O6S B4565451 2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate

2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate

Cat. No.: B4565451
M. Wt: 409.4 g/mol
InChI Key: IPLIMSQUCMZBBE-UHFFFAOYSA-N
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Description

2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate is a complex organic compound with a unique tricyclic structure

Scientific Research Applications

2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 4-methylbenzoate
  • Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate

Uniqueness

What sets 2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate apart from similar compounds is its unique combination of functional groups and tricyclic structure. This gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O6S/c23-17-12-5-1-3-10-4-2-6-13(16(10)12)18(24)22(17)28-29(26,27)11-7-8-14-15(9-11)21-19(25)20-14/h1-9H,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLIMSQUCMZBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate
Reactant of Route 2
Reactant of Route 2
2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate
Reactant of Route 3
Reactant of Route 3
2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate
Reactant of Route 4
2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate
Reactant of Route 5
2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate
Reactant of Route 6
Reactant of Route 6
2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate

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